molecular formula C13H19NO5S2 B2992947 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzenesulfonamide CAS No. 1235075-64-5

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzenesulfonamide

Cat. No.: B2992947
CAS No.: 1235075-64-5
M. Wt: 333.42
InChI Key: ZOVHUKIWTNIYAN-UHFFFAOYSA-N
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Description

The compound “N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers” is a series of G protein-gated inwardly-rectifying potassium (GIRK) channel activators . It was identified from previous lead optimization efforts, and it’s known for its potent and selective activation of GIRK1/2 .


Synthesis Analysis

The compound was discovered and characterized as part of an HTS campaign. A new ether-based scaffold was identified and paired with a previously identified head group to afford a new class of GIRK1/2 activators .


Chemical Reactions Analysis

The chemical optimization of the compound improved its potency, human liver microsome stability, and brain penetration in rats .

Scientific Research Applications

Synthesis and Structural Characterizations

One area of research focuses on the synthesis and structural characterizations of novel compounds, including sulfonamide derivatives. These studies often aim to understand the chemical properties and potential applications of these compounds in various fields. For instance, the synthesis and characterization of novel peripherally octa-substituted metallophthalocyanines have been reported, highlighting the importance of sulfonamide derivatives in developing materials with unique electrochemical and spectroelectrochemical properties (Kantekin et al., 2015). Similarly, other research efforts have focused on the synthesis of sulfonamide molecules and their characterization through various spectroscopic methods, providing insights into their structural and electronic properties (Murthy et al., 2018).

Anticancer and Antimicrobial Properties

Another significant area of application for sulfonamide derivatives is in medicinal chemistry, where these compounds are investigated for their anticancer and antimicrobial properties. Research has been conducted on the synthesis, crystal structure, and anticancer property of specific sulfonamide derivatives, indicating their potential in developing new therapeutic agents (Zhang et al., 2010). Additionally, studies on mixed-ligand copper(II)-sulfonamide complexes have explored the effect of the sulfonamide derivative on DNA binding, DNA cleavage, genotoxicity, and anticancer activity, further underscoring the medicinal relevance of these compounds (González-Álvarez et al., 2013).

Electrochemical Studies

Electrochemical studies of sulfonamide derivatives, such as the formation and decomposition of p-nitrobenzenesulfonamide radical anions, provide valuable insights into the redox behavior of these compounds. Such research is crucial for understanding the chemical processes involved and for the development of electrochemical sensors or other applications in analytical chemistry (Asirvatham et al., 1974).

Future Directions

The discovery and characterization of this compound opens up new possibilities for the development of selective and brain-penetrant pharmacological tool compounds. These could potentially help us better understand the role of GIRK channels as therapeutic targets .

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-2-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S2/c1-2-19-12-5-3-4-6-13(12)21(17,18)14-9-11-7-8-20(15,16)10-11/h3-6,11,14H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVHUKIWTNIYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)NCC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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